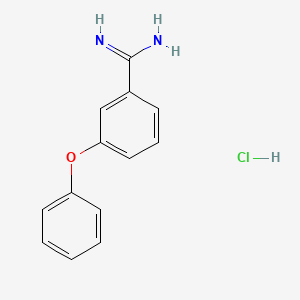![molecular formula C16H20N2O B1452092 (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one CAS No. 1212148-82-7](/img/structure/B1452092.png)
(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one
Vue d'ensemble
Description
(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one, also known as R-7-Inden-2-yl-diazaspiro[4.4]nonan-6-one, is a newly discovered heterocyclic compound with a wide range of applications in the pharmaceutical and medical industries. This compound has been studied extensively in recent years, and its structure and properties have been well-documented. Its structure consists of a seven-membered heterocyclic ring with two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound is an interesting molecule due to its unique properties, and its potential for use in various applications has been explored.4]nonan-6-one.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of derivatives related to "(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one". For instance, research has been conducted on the synthesis of major hydroxy metabolites of novel ghrelin receptor inverse agonists, which include compounds structurally similar to the one . These metabolites have been synthesized and characterized to evaluate their in vitro and in vivo properties, highlighting the importance of these compounds in the pharmacological intervention for disorders such as alcohol use disorder (AUD) (Sulima, Akhlaghi, Leggio, & Rice, 2021).
Structural Analysis and Molecular Studies
Extensive research has been conducted on the crystalline and molecular structure of derivatives of this compound, providing insight into their chemical behavior and potential applications. For example, studies have detailed the synthesis and structural elucidation of compounds that involve reactions leading to novel heterocyclic structures, showcasing the versatility and importance of these compounds in the development of new chemical entities (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Applications in Medicinal Chemistry
The research also extends to the exploration of these compounds' potential in medicinal chemistry. For instance, derivatives have been studied for their role in the biotransformation of certain pharmacological agents, elucidating the metabolic pathways and the importance of specific enzymes in the metabolism of drugs. This knowledge is crucial for the development of more effective and safer therapeutic agents (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).
Propriétés
IUPAC Name |
(5R)-7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-15-16(6-3-8-17-16)7-9-18(15)14-10-12-4-1-2-5-13(12)11-14/h1-2,4-5,14,17H,3,6-11H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUZBPLJWNYHDL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3CC4=CC=CC=C4C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CCN(C2=O)C3CC4=CC=CC=C4C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)
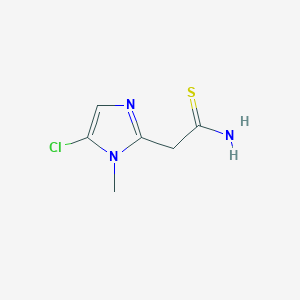
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
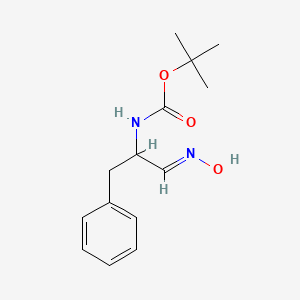

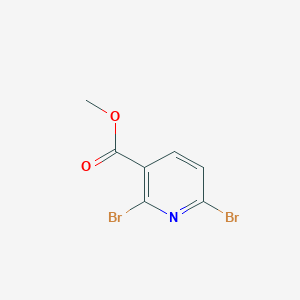
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
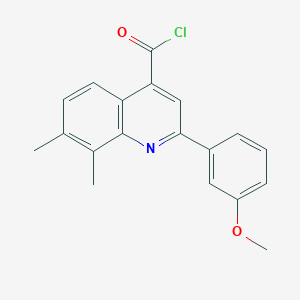
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

